LogP Advantage of Ortho-Iodo Substituent
The target compound 5-(2-iodophenyl)isoxazole-4-carboxylic acid has a calculated LogP of 2.64 [1]. The non-iodinated direct analog 5-phenylisoxazole-4-carboxylic acid (CAS 76344-95-1) has a calculated LogP of 2.04 . The difference of +0.60 log units indicates that the introduction of the ortho-iodine atom substantially increases lipophilicity, which is expected to enhance passive membrane permeability and alter plasma protein binding. While experimental LogP data for the meta-iodo and para-iodo positional isomers are not publicly available in accessible databases as of this writing, computational predictions indicate that the ortho-iodo substitution pattern produces a distinct electronic environment due to the proximity of the bulky iodine atom to the isoxazole ring, which may influence both lipophilicity and steric accessibility of the carboxylic acid group [2].
ΔLogP +0.60
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.64 (5-(2-iodophenyl)isoxazole-4-carboxylic acid) |
| Comparator Or Baseline | LogP = 2.04 (5-phenylisoxazole-4-carboxylic acid, CAS 76344-95-1) |
| Quantified Difference | ΔLogP = +0.60 (iodinated > non-iodinated) |
| Conditions | Calculated LogP values from chemical database entries; experimental LogP values are not reported in the primary literature for either compound as of the search date. |
Why This Matters
For medicinal chemistry programs where target engagement depends on membrane penetration or hydrophobic binding pockets, the higher LogP of the 2-iodophenyl derivative may confer a meaningful pharmacokinetic advantage that cannot be achieved by substituting the non-halogenated phenyl analog.
- [1] Chemsrc. 5-(2-iodophenyl)-1,2-oxazole-4-carboxylic acid (CAS 887408-02-8) – LogP: 2.64440. Chemsrc.com. View Source
- [2] Jin, R.Y.; Sun, X.H.; et al. (2016) Synthesis, crystal structure, biological activity and theoretical calculations of novel isoxazole derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 152, 226-232. doi:10.1016/j.saa.2015.07.057. View Source
